4-[3-(4-Iodo-2-methylphenoxy)propyl]morpholine;hydrochloride
Overview
Description
4-[3-(4-Iodo-2-methylphenoxy)propyl]morpholine;hydrochloride is a chemical compound with the molecular formula C14H20INO2 It is known for its unique structure, which includes an iodo-substituted phenoxy group attached to a morpholine ring via a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Iodo-2-methylphenoxy)propyl]morpholine typically involves a multi-step process. One common method includes the following steps:
Preparation of 4-Iodo-2-methylphenol: This can be achieved through the iodination of 2-methylphenol using iodine and an oxidizing agent.
Formation of 4-Iodo-2-methylphenoxypropyl bromide: The 4-iodo-2-methylphenol is reacted with 1,3-dibromopropane in the presence of a base to form the corresponding bromide.
Nucleophilic Substitution: The bromide is then reacted with morpholine under basic conditions to yield 4-[3-(4-Iodo-2-methylphenoxy)propyl]morpholine.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Iodo-2-methylphenoxy)propyl]morpholine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The phenoxy and morpholine moieties can undergo oxidation and reduction under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodo group.
Scientific Research Applications
4-[3-(4-Iodo-2-methylphenoxy)propyl]morpholine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[3-(4-Iodo-2-methylphenoxy)propyl]morpholine involves its interaction with specific molecular targets. The iodo-substituted phenoxy group can bind to certain receptors or enzymes, modulating their activity. The morpholine ring may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(4-Bromo-2-methylphenoxy)propyl]morpholine
- 4-[3-(4-Chloro-2-methylphenoxy)propyl]morpholine
- 4-[3-(4-Fluoro-2-methylphenoxy)propyl]morpholine
Uniqueness
4-[3-(4-Iodo-2-methylphenoxy)propyl]morpholine is unique due to the presence of the iodo group, which can significantly influence its reactivity and binding properties compared to its bromo, chloro, and fluoro analogs. The iodo group is larger and more polarizable, which can enhance interactions with certain molecular targets and potentially lead to different biological activities.
Properties
IUPAC Name |
4-[3-(4-iodo-2-methylphenoxy)propyl]morpholine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20INO2.ClH/c1-12-11-13(15)3-4-14(12)18-8-2-5-16-6-9-17-10-7-16;/h3-4,11H,2,5-10H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQRSUYXIYLLRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)OCCCN2CCOCC2.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClINO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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